Gly-Pro 4-methoxy-beta-naphthylamide

Catalog No.
S1910428
CAS No.
42761-76-2
M.F
C18H21N3O3
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gly-Pro 4-methoxy-beta-naphthylamide

CAS Number

42761-76-2

Product Name

Gly-Pro 4-methoxy-beta-naphthylamide

IUPAC Name

1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23)

InChI Key

LSZPYDQEJZWJIJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN

Gly-Pro 4-methoxy-beta-naphthylamide (Gly-Pro-4-MeNph) is a synthetic molecule commonly used in scientific research as a substrate for the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is an enzyme that cleaves specific dipeptides (short chains of two amino acids) at their N-terminus (amino end). Merck Life Science Vietnam:

  • DPP-IV Activity Assay

    Gly-Pro-4-MeNph is a chromogenic substrate for DPP-IV. This means it contains a chromophore (a light-absorbing group) attached to the molecule. When DPP-IV cleaves the Gly-Pro bond in Gly-Pro-4-MeNph, the chromophore is released. The amount of released chromophore can be measured by its absorbance at a specific wavelength, which in turn, reflects the activity of DPP-IV in the sample. Scientific Labs: This assay is useful for studying DPP-IV activity in various biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations.

  • Drug Discovery

    Since DPP-IV plays a role in glucose metabolism, Gly-Pro-4-MeNph can be a valuable tool in drug discovery efforts. Researchers can use this substrate to screen for new drugs that inhibit DPP-IV activity. DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. Sigma-Aldrich: By identifying compounds that reduce the cleavage of Gly-Pro-4-MeNph by DPP-IV, scientists can potentially develop new therapeutic agents for diabetes management.

Gly-Pro 4-methoxy-beta-naphthylamide is a dipeptide derivative consisting of glycine (Gly) and proline (Pro) linked to a 4-methoxy-beta-naphthylamide group. Its molecular formula is C18H21N3O3, with an average mass of 327.384 g/mol and a monoisotopic mass of 327.158292 g/mol . The compound is often used in its hydrochloride salt form, with the molecular formula C18H22ClN3O3 .

Gly-Pro 4-methoxy-beta-naphthylamide serves as a substrate for dipeptidyl peptidase IV (DPP IV), an enzyme involved in various biological processes. The compound's biological activity is primarily based on its interaction with this enzyme, allowing for the measurement of DPP IV activity in biological samples .

The primary application of Gly-Pro 4-methoxy-beta-naphthylamide is in the assay of dipeptidyl peptidase IV (DPP IV) activity in serum and other biological samples. The compound serves as a fluorogenic substrate, allowing for the sensitive and specific detection of DPP IV activity .

In a typical assay, the reaction between DPP IV and Gly-Pro 4-methoxy-beta-naphthylamide is stopped with citrate buffer (100 mmol/L, pH 4.0), and the released 4-methoxy-2-naphthylamine is measured fluorometrically . This method enables researchers to quantify DPP IV activity in various biological contexts, contributing to our understanding of enzyme function and potential diagnostic applications.

Gly-Pro 4-methoxy-beta-naphthylamide primarily interacts with dipeptidyl peptidase IV. The enzyme cleaves the bond between the proline residue and the 4-methoxy-beta-naphthylamine group, releasing the fluorescent molecule. This specific interaction forms the basis for its use in enzyme activity assays .

Similar Compounds: Comparison and Uniqueness

Several compounds share structural or functional similarities with Gly-Pro 4-methoxy-beta-naphthylamide. Some of these include:

  • Pro-Arg 4-methoxy-beta-naphthylamide: This compound is structurally similar but contains arginine instead of glycine .
  • Gly-Pro p-nitroanilide: Another dipeptide substrate used for DPP IV assays, but with a different chromogenic group (p-nitroaniline) .
  • 7-Amido-4-methylcoumarin (AMC) derivatives: These compounds are also used as fluorogenic substrates for various peptidases .
  • 5-[(2-Aminoethyl)amino]naphthalene-1-sulfonyl (EDANS) substrates: These are often used in conjunction with DABCYL quenchers for FRET-based assays .

Gly-Pro 4-methoxy-beta-naphthylamide is unique in its specific combination of the Gly-Pro dipeptide with the 4-methoxy-beta-naphthylamine fluorophore. This structure provides a balance of enzyme specificity and sensitive fluorometric detection, making it particularly suitable for DPP IV assays.

The compound's fluorescence properties are also noteworthy. When excited at 335-350 nm, it emits fluorescence at 410-440 nm . This spectral range is distinct from some other fluorophores, potentially allowing for multiplexed assays or reducing interference from other fluorescent molecules in biological samples.

Fundamental Molecular Architecture

Gly-Pro 4-methoxy-β-naphthylamide possesses a molecular formula of C₁₈H₂₁N₃O₃ with a precise molecular weight of 327.38 grams per mole. The compound consists of a dipeptide backbone formed by glycine and proline residues, covalently linked to a 4-methoxy-β-naphthylamide chromophoric group. The molecular structure incorporates three distinct functional regions: the amino acid dipeptide sequence, the aromatic naphthalene ring system, and the methoxy substituent that modifies the electronic properties of the naphthyl moiety.

The structural arrangement features a glycine residue connected through an amide bond to a proline residue, which subsequently forms an amide linkage with the 4-methoxy-β-naphthylamide group. The proline component contributes a five-membered pyrrolidine ring that introduces conformational rigidity to the molecular structure. This cyclic amino acid residue significantly influences the overall three-dimensional shape and binding characteristics of the compound.

The naphthalene ring system provides the chromophoric properties essential for spectroscopic detection and quantitative analysis. The methoxy group attached at the 4-position of the naphthalene ring enhances the electron density of the aromatic system and contributes to the compound's solubility characteristics in organic solvents.

Chemical Identifier Specifications

The compound possesses a Chemical Abstracts Service registry number of 42761-76-2, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide.

The Simplified Molecular Input Line Entry System representation for the compound is: COc1cc(NC(=O)C2CCCN2C(=O)CN)cc3ccccc13. This notation provides a linear representation of the molecular connectivity and serves as a standardized method for database searches and computational chemistry applications.

The International Chemical Identifier key for Gly-Pro 4-methoxy-β-naphthylamide is LSZPYDQEJZWJIJ-UHFFFAOYSA-N. This unique identifier facilitates cross-referencing across different chemical databases and ensures accurate identification of the compound in scientific literature.

PropertyValueSource Reference
Molecular FormulaC₁₈H₂₁N₃O₃
Molecular Weight327.38 g/mol
Chemical Abstracts Service Number42761-76-2
International Chemical Identifier KeyLSZPYDQEJZWJIJ-UHFFFAOYSA-N

Stereochemical Considerations

The proline residue in Gly-Pro 4-methoxy-β-naphthylamide introduces a chiral center that contributes to the stereochemical complexity of the molecule. The pyrrolidine ring of proline restricts rotation around the peptide bond, resulting in defined conformational preferences that influence the compound's biological activity and binding characteristics. The stereochemical configuration of the proline residue follows the L-configuration typically found in naturally occurring amino acids.

The conformational rigidity imposed by the proline residue creates a structured peptide backbone that positions the terminal naphthylamide group in a specific spatial orientation. This structural arrangement is crucial for the compound's function as a substrate for dipeptidyl peptidase four, as the enzyme requires precise substrate positioning for effective catalytic activity.

Glycyl Proline 4-methoxy-beta-naphthylamide demonstrates distinct solubility profiles across different solvent systems, influenced by both its peptide backbone and aromatic naphthylamide moiety. The compound exhibits good solubility in ethanol, with documented solubility of 50 milligrams per milliliter, producing clear, colorless to faintly yellow solutions [1] [2] [3]. This relatively high ethanol solubility reflects the compound's amphiphilic nature, containing both hydrophilic peptide components and lipophilic aromatic regions.

In aqueous media, the compound displays limited solubility. The hydrochloride salt form shows enhanced water solubility compared to the free base, with the polar hydrochloride counterion facilitating dissolution in aqueous environments [4]. This enhanced aqueous solubility of the salt form is consistent with general principles governing ionic compound dissolution, where charged species interact favorably with polar water molecules through ion-dipole interactions.

The following table summarizes the documented solubility characteristics:

Solvent SystemSolubilityPhysical Appearance
Ethanol50 milligrams per milliliterClear, colorless to faintly yellow
Water (salt form)Enhanced solubilityWhite to off-white solid
MethanolSolubleNot specified

The 4-methoxy-beta-naphthylamide component contributes significantly to the overall solubility profile. Aromatic naphthyl systems typically exhibit limited water solubility but demonstrate good compatibility with organic solvents such as ethanol, methanol, and dimethyl sulfoxide [5]. The methoxy substitution at the 4-position of the naphthalene ring introduces electron-donating characteristics that can influence both solubility and stability parameters [6] [7].

Fluorescence Emission Properties and Spectral Behavior

The fluorescence properties of Glycyl Proline 4-methoxy-beta-naphthylamide are primarily attributed to the 4-methoxy-beta-naphthylamide chromophore, which serves as the fluorescent moiety in this dipeptide substrate. The compound exhibits characteristic excitation and emission wavelengths that make it suitable for fluorometric assays and detection applications.

The 4-methoxy-beta-naphthylamide fluorophore demonstrates excitation maxima in the range of 335-350 nanometers, with corresponding emission maxima occurring at 410-440 nanometers [14]. This wavelength profile provides a substantial Stokes shift, which is advantageous for analytical applications as it minimizes interference from scattered excitation light. The relatively large separation between excitation and emission maxima enhances signal-to-noise ratios in fluorescence-based assays.

Spectral characteristics of the fluorophore system:

Spectral ParameterWavelength RangeCharacteristic
Excitation Maximum335-350 nanometersOptimal excitation range
Emission Maximum410-440 nanometersPeak fluorescence output
Stokes Shift~75-105 nanometersSubstantial separation

The methoxy substitution at the 4-position of the naphthalene ring significantly influences the fluorescence properties through electronic effects. The methoxy group acts as an electron-donating substituent, which enhances the fluorescence quantum yield and shifts the absorption and emission spectra toward longer wavelengths compared to unsubstituted naphthylamide derivatives [6] [7]. This bathochromic shift results from the stabilization of the excited state through electron donation from the methoxy group.

The fluorescence quantum yield and molar extinction coefficient are enhanced by the 4-methoxy substitution, contributing to improved detection sensitivity in analytical applications [7]. The electron-donating capability of the methoxy group facilitates the formation of an electronic push-pull system within the fluorophore, resulting in increased fluorescence intensity and improved photophysical properties.

Environmental factors significantly affect the fluorescence behavior of the compound. Solvent polarity influences both the absorption and emission spectra through solvatochromic effects [15]. In polar protic solvents, hydrogen bonding interactions can affect the excited state properties and lead to spectral shifts. The fluorescence intensity typically decreases in aqueous environments due to enhanced non-radiative decay processes, while organic solvents generally provide more favorable conditions for fluorescence emission.

The pH of the solution environment also impacts fluorescence properties, particularly affecting the protonation state of ionizable groups within the molecule. Changes in pH can alter the electronic properties of the fluorophore system and consequently modify both the intensity and wavelength of fluorescence emission [15].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

327.15829154 g/mol

Monoisotopic Mass

327.15829154 g/mol

Heavy Atom Count

24

Sequence

GP

Dates

Modify: 2024-04-15

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